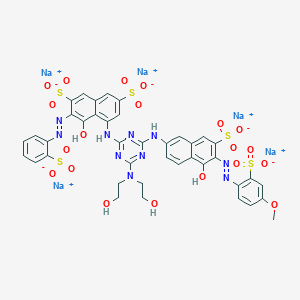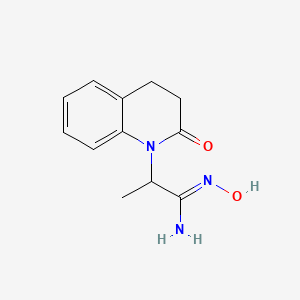
3,4-Dihydro-N-hydroxy-alpha-methyl-2-oxo-1(2H)-quinolineethanimidamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,4-Dihydro-N-hydroxy-alpha-methyl-2-oxo-1(2H)-quinolineethanimidamide is a complex organic compound with a unique structure that combines elements of quinoline and ethanimidamide
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Dihydro-N-hydroxy-alpha-methyl-2-oxo-1(2H)-quinolineethanimidamide typically involves multiple steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol and sulfuric acid in the presence of an oxidizing agent like nitrobenzene.
Introduction of the Ethanimidamide Group: The ethanimidamide group can be introduced via a reaction with an appropriate amine and a carbonyl compound under acidic or basic conditions.
Hydroxylation and Methylation:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques like chromatography, and stringent control of reaction conditions to ensure consistency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the N-hydroxy group, leading to the formation of nitroso or nitro derivatives.
Reduction: Reduction reactions can target the quinoline core or the ethanimidamide group, potentially yielding amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at positions activated by the electron-withdrawing groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halides, nucleophiles like amines or thiols.
Major Products
Oxidation Products: Nitroso and nitro derivatives.
Reduction Products: Amine derivatives.
Substitution Products: Various substituted quinoline derivatives.
Applications De Recherche Scientifique
Chemistry
In chemistry, 3,4-Dihydro-N-hydroxy-alpha-methyl-2-oxo-1(2H)-quinolineethanimidamide is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound can be used as a probe to study enzyme interactions, particularly those involving hydroxylation and methylation. Its structure allows it to interact with various biological targets, making it useful in the study of biochemical pathways.
Medicine
Medically, this compound has potential applications as a therapeutic agent. Its ability to undergo various chemical reactions makes it a candidate for drug development, particularly in the design of inhibitors or activators of specific enzymes.
Industry
In industry, this compound can be used in the production of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mécanisme D'action
The mechanism of action of 3,4-Dihydro-N-hydroxy-alpha-methyl-2-oxo-1(2H)-quinolineethanimidamide involves its interaction with molecular targets such as enzymes and receptors. The compound can act as an inhibitor or activator, depending on the specific target and the nature of the interaction. The pathways involved often include hydroxylation and methylation, which are critical for the compound’s biological activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
Quinoline Derivatives: Compounds like quinine and chloroquine share the quinoline core but differ in their functional groups and biological activities.
Ethanimidamide Derivatives: Compounds such as guanidine derivatives have similar functional groups but differ in their core structures.
Uniqueness
3,4-Dihydro-N-hydroxy-alpha-methyl-2-oxo-1(2H)-quinolineethanimidamide is unique due to its combination of the quinoline core with the ethanimidamide group, along with the presence of N-hydroxy and alpha-methyl groups. This unique structure imparts distinct chemical and biological properties, setting it apart from other similar compounds.
Propriétés
Numéro CAS |
85475-51-0 |
|---|---|
Formule moléculaire |
C12H15N3O2 |
Poids moléculaire |
233.27 g/mol |
Nom IUPAC |
N'-hydroxy-2-(2-oxo-3,4-dihydroquinolin-1-yl)propanimidamide |
InChI |
InChI=1S/C12H15N3O2/c1-8(12(13)14-17)15-10-5-3-2-4-9(10)6-7-11(15)16/h2-5,8,17H,6-7H2,1H3,(H2,13,14) |
Clé InChI |
FVPYGEUNIULMSJ-UHFFFAOYSA-N |
SMILES isomérique |
CC(/C(=N/O)/N)N1C(=O)CCC2=CC=CC=C21 |
SMILES canonique |
CC(C(=NO)N)N1C(=O)CCC2=CC=CC=C21 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


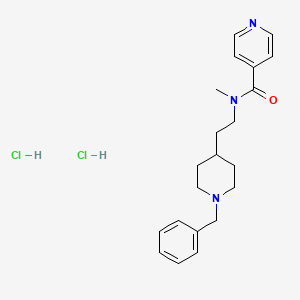

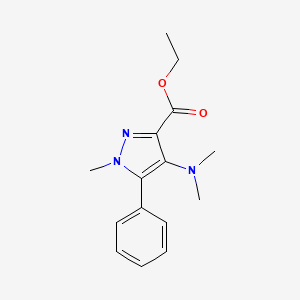
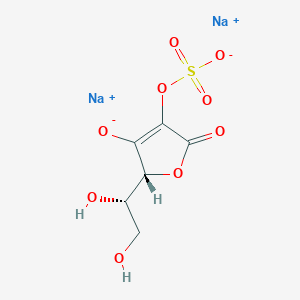

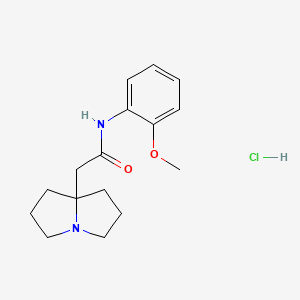

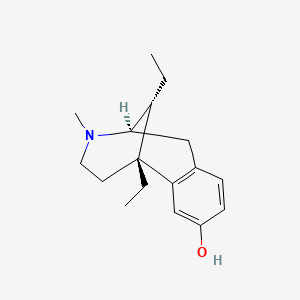


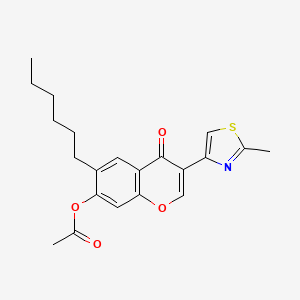

![(5S,5aR,8aR,9R)-9-(3,4-diamino-5-methoxyphenyl)-5-hydroxy-5a,6,8a,9-tetrahydro-5H-[2]benzofuro[5,6-f][1,3]benzodioxol-8-one](/img/structure/B12782114.png)
